Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl-
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Overview
Description
Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound with a molecular structure that includes multiple aromatic rings and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl- typically involves multi-step organic reactions. One common method includes the reduction of Benz(a)anthracene-7,12-dione followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol groups into ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: Aromatic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Benz(a)anthracene-7,12-dione, while reduction can produce different hydroxylated derivatives .
Scientific Research Applications
Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is studied for its potential therapeutic properties and its role in drug development.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Benz(a)anthracene-7,12-dione
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-
- Benz(a)anthracene-10,11-diol, 10,11-dihydro-7,12-dimethyl-
Uniqueness
Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl- is unique due to its specific hydroxylation pattern and methyl group substitution. These structural features confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
78996-81-3 |
---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
7-methyl-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C19H16O2/c1-11-13-7-6-12-4-2-3-5-15(12)16(13)10-17-14(11)8-9-18(20)19(17)21/h2-10,18-21H,1H3 |
InChI Key |
YWNWJGAEMWLZSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC4=C1C=CC(C4O)O |
Origin of Product |
United States |
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